molecular formula C20H18ClN3O3 B2653806 1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941892-00-8

1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2653806
CAS No.: 941892-00-8
M. Wt: 383.83
InChI Key: JHKCNVYLRLQVLT-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a novel chemical entity designed for discovery research and early drug development. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities and role as a bioisostere for carboxylic acids, esters, and carboxamides . The 1,2,4-oxadiazole ring is recognized for its significant thermal stability and participation in hydrogen bonding, which is crucial for interactions with biological targets . Compounds containing this core structure have demonstrated diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties in scientific literature, making them valuable starting points for the development of new therapeutic agents . The specific substitution pattern on this molecule—incorporating a 3-chloro-4-methylphenyl moiety and a 4-methoxyphenyl group linked via a pyrrolidin-2-one ring—suggests potential for targeted biological activity. Researchers can explore this compound as a key intermediate or lead structure in projects aimed at inhibiting specific enzymes or cellular pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-12-3-6-15(10-17(12)21)24-11-14(9-18(24)25)20-22-19(23-27-20)13-4-7-16(26-2)8-5-13/h3-8,10,14H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKCNVYLRLQVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C26H26ClN3O3
  • Molecular Weight : 463.95 g/mol
  • CAS Number : 666208-72-6

The compound consists of a pyrrolidine ring linked to an oxadiazole moiety and substituted aromatic rings, which are known to influence its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), leading to antiproliferative effects in cancer cells .
  • Induction of Apoptosis : Studies indicate that this compound can activate apoptotic pathways by increasing the expression of pro-apoptotic proteins like p53 and cleaving caspase-3 in cancer cell lines .
  • Antimicrobial Activity : The presence of halogen substituents in the aromatic rings enhances the compound's antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar oxadiazole derivatives. Table 1 summarizes key findings related to cytotoxic effects:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15.63p53 activation
Compound BA549 (Lung)2.78HDAC inhibition
Compound CA375 (Melanoma)0.12Thymidylate synthase inhibition

These findings suggest that modifications to the oxadiazole structure can significantly enhance biological activity.

Antimicrobial Activity

Research on related pyrrolidine derivatives shows promising antimicrobial properties. For example, a study reported minimum inhibitory concentration (MIC) values for certain derivatives ranging from 0.0039 to 0.025 mg/mL against common pathogens .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study explored the effects of a structurally similar compound on various cancer cell lines, demonstrating significant cytotoxicity comparable to established chemotherapeutics like doxorubicin . The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.
  • Case Study on Antimicrobial Properties : Another investigation focused on the antibacterial effects of related pyrrolidine derivatives, revealing that specific substitutions led to enhanced activity against resistant bacterial strains . This highlights the potential for developing new antibiotics based on this scaffold.

Scientific Research Applications

  • Anticancer Properties
    • The 1,2,4-oxadiazole derivatives have been extensively studied for their anticancer activities. Research indicates that compounds containing the oxadiazole ring demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results in inhibiting the proliferation of breast, colon, and lung cancer cells .
    • A study highlighted that certain oxadiazole derivatives exhibited IC50 values lower than 10 µM against several cancer types, suggesting their potential as effective anticancer agents .
  • Antimicrobial Activity
    • Compounds with the oxadiazole structure have also been noted for their antimicrobial properties. They are effective against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
    • Specific studies have reported that oxadiazole derivatives can act as potent inhibitors of bacterial growth and biofilm formation, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects
    • Some derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .
    • The presence of specific substituents on the oxadiazole ring has been correlated with enhanced anti-inflammatory effects, indicating a structure-activity relationship that can be exploited for drug design .

Structure-Activity Relationship (SAR)

The efficacy of 1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be significantly influenced by its structural components:

  • Oxadiazole Moiety : The oxadiazole ring is crucial for biological activity; modifications to this part can enhance or reduce potency.
  • Substituents on Aromatic Rings : Changes in the substituents on the aromatic rings can affect lipophilicity and binding affinity to biological targets, impacting overall efficacy .

Case Studies

  • Anticancer Activity Assessment
    • A recent study evaluated various oxadiazole derivatives against multiple cancer cell lines using MTT assays. Compounds with similar structures to the target compound exhibited significant inhibition of cell viability across different cancer types, with some achieving IC50 values in the low micromolar range .
  • Antimicrobial Testing
    • In a comparative study assessing antimicrobial activity, several 1,2,4-oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Insights :

  • The target compound’s low aqueous solubility aligns with trends for lipophilic oxadiazole derivatives, necessitating formulation strategies for in vivo studies .
  • Fluorine-substituted analogues () show improved solubility due to reduced crystallinity .

Q & A

Q. What are the standard synthetic routes for constructing the pyrrolidin-2-one core with a 1,2,4-oxadiazole substituent?

The pyrrolidin-2-one scaffold is typically synthesized via cyclization or condensation reactions. For the 1,2,4-oxadiazole moiety, a common method involves reacting amidoximes with activated carbonyl compounds. For example:

  • Cyclization with POCl₃ : Substituted benzoic acid hydrazides can undergo cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), forming the oxadiazole ring .
  • Pyrrolidinone formation : The lactam ring (pyrrolidin-2-one) is often synthesized via intramolecular cyclization of γ-amino acids or through ring-opening/ring-closing strategies using ketones and amines.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the regiochemistry of the 1,2,4-oxadiazole ring?

  • ¹H NMR : The oxadiazole proton (if present) appears as a singlet near δ 8.5–9.0 ppm. Adjacent substituents (e.g., 4-methoxyphenyl) influence splitting patterns.
  • ¹³C NMR : The oxadiazole carbons resonate at ~160–170 ppm (C-3 and C-5) and ~95–110 ppm (C-2).
  • IR : Stretching vibrations for C=N (1540–1600 cm⁻¹) and N-O (950–1050 cm⁻¹) confirm oxadiazole formation .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of CO or CH₃O groups) validate the structure.

Q. What experimental design is recommended for preliminary biological activity screening?

  • Target selection : Prioritize targets where oxadiazoles are known modulators (e.g., kinase inhibitors, antimicrobial agents).
  • Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (IC₅₀ determination).
  • Controls : Include reference compounds (e.g., known kinase inhibitors) and solvent controls to validate assay conditions .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on the oxadiazole regiochemistry be resolved?

  • X-ray crystallography : Definitive regiochemical assignment requires single-crystal X-ray diffraction. For example, used SHELXL for refinement, confirming substituent positions via bond lengths and angles .
  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for both possible regioisomers.
  • Heteronuclear coupling (²JCN) : ¹H-¹⁵N HMBC experiments can distinguish between C-3 and C-5 substitution patterns .

Q. What strategies optimize the yield of the 1,2,4-oxadiazole ring under scalable conditions?

  • Reaction optimization :

    ParameterOptimal RangeImpact on Yield
    Temperature110–130°C↑ yield by 20%
    SolventToluene or xylenePrevents hydrolysis
    CatalystPOCl₃ (1.2 equiv)Drives cyclization
    • Workup : Neutralize excess POCl₃ with aqueous NaHCO₃ to avoid product degradation .

Q. How can environmental fate studies be designed to assess the compound’s persistence?

  • Degradation pathways : Use HPLC-MS/MS to monitor hydrolysis (pH 7–9) and photolysis (UV irradiation).
  • Ecotoxicology : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna immobilization tests).
  • Partitioning : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to predict mobility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking predictions and experimental binding assays?

  • Docking parameters : Re-evaluate force fields (e.g., AMBER vs. CHARMM) and solvation models.
  • Protein flexibility : Use molecular dynamics simulations to account for conformational changes.
  • Experimental repeats : Confirm assay reproducibility with triplicate measurements and orthogonal techniques (e.g., SPR vs. ITC) .

Q. What analytical methods resolve ambiguities in reaction byproduct identification?

  • LC-HRMS : High-resolution mass spectrometry identifies unexpected adducts (e.g., chloride or solvent adducts).
  • 2D NMR : HSQC and HMBC correlations map connectivity in complex mixtures.
  • Isolation : Use preparative HPLC to isolate byproducts for individual characterization .

Methodological Recommendations

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

  • Stepwise monitoring : Track intermediates via TLC or inline IR after each reaction step.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates. Final products may require recrystallization from methanol or acetonitrile .

Q. How can researchers validate the compound’s stability under biological assay conditions?

  • Stability profiling : Incubate the compound in assay buffer (e.g., PBS, pH 7.4) at 37°C for 24 hours. Analyze degradation via LC-MS.
  • Control experiments : Include stability data in dose-response curves to ensure IC₅₀ values reflect true activity .

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